N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride
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Overview
Description
N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a sulfonyl group, an arginine derivative, and a methoxybenzylamide moiety. Its unique structure makes it a valuable tool in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride involves several steps:
Preparation of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-methoxy-2,3,6-trimethylbenzene with chlorosulfonic acid.
Formation of L-arginine derivative: L-arginine is reacted with the sulfonyl chloride to form the sulfonylated arginine derivative.
Coupling with 4-methoxybenzylamine: The sulfonylated arginine derivative is then coupled with 4-methoxybenzylamine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride undergoes several types of chemical reactions:
Oxidation: The methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride: A precursor in the synthesis of the compound.
4-Methoxy-2,3,6-trimethylbenzaldehyde: Another related compound with similar structural features.
Uniqueness
N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride is unique due to its combination of a sulfonyl group, an arginine derivative, and a methoxybenzylamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C24H36ClN5O5S |
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Molecular Weight |
542.1 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-N-[(4-methoxyphenyl)methyl]pentanamide;hydrochloride |
InChI |
InChI=1S/C24H35N5O5S.ClH/c1-15-13-21(34-5)16(2)17(3)22(15)35(31,32)29-24(26)27-12-6-7-20(25)23(30)28-14-18-8-10-19(33-4)11-9-18;/h8-11,13,20H,6-7,12,14,25H2,1-5H3,(H,28,30)(H3,26,27,29);1H/t20-;/m0./s1 |
InChI Key |
RXEUOACPUYTHGK-BDQAORGHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)NCC2=CC=C(C=C2)OC)N)N)C)C)OC.Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)NCC2=CC=C(C=C2)OC)N)N)C)C)OC.Cl |
Origin of Product |
United States |
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